PA-8

Description

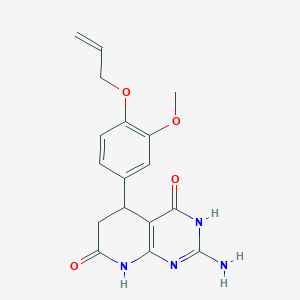

This compound belongs to the pyrido[2,3-d]pyrimidine-dione family, characterized by a bicyclic scaffold fused with pyrimidine and pyridine rings. Its structure includes a 3-methoxy-4-prop-2-enoxyphenyl substituent at position 5 and an amino group at position 2. The tetrahydropyrido core contributes to conformational flexibility, distinguishing it from fully aromatic analogs .

Propriétés

IUPAC Name |

2-amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c1-3-6-25-11-5-4-9(7-12(11)24-2)10-8-13(22)19-15-14(10)16(23)21-17(18)20-15/h3-5,7,10H,1,6,8H2,2H3,(H4,18,19,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSWTWUTSKSXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)N)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601113935 | |

| Record name | 2-Amino-5,8-dihydro-5-[3-methoxy-4-(2-propen-1-yloxy)phenyl]pyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601113935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878437-15-1 | |

| Record name | 2-Amino-5,8-dihydro-5-[3-methoxy-4-(2-propen-1-yloxy)phenyl]pyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878437-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5,8-dihydro-5-[3-methoxy-4-(2-propen-1-yloxy)phenyl]pyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601113935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

PA 8 peut être synthétisé par une série de réactions chimiques impliquant une substitution nucléophile, une hydrolyse et une éthérification au silicium. L'intermédiaire clé est préparé à partir de 2-chloro-4-nitroimidazole et d'(S)-épichlorhydrine. Cet intermédiaire subit une O-alkylation et une cyclisation intramoléculaire supplémentaires pour obtenir du PA 8 avec une excellente qualité et un excellent rendement . La production industrielle de PA 8 implique l'optimisation de ces étapes pour garantir l'extensibilité et l'efficacité.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

PA 8 a un large éventail d'applications de recherche scientifique :

Chimie : PA 8 est utilisé comme composé d'outil pour étudier les voies de signalisation des récepteurs PAC1.

Biologie : Il aide à comprendre le rôle des récepteurs PAC1 dans divers processus biologiques.

Médecine : PA 8 est étudié pour ses applications thérapeutiques potentielles dans le traitement de la douleur et des conditions inflammatoires.

Industrie : PA 8 est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.

Mécanisme d'action

PA 8 exerce ses effets en se liant sélectivement aux récepteurs PAC1 et en inhibant la phosphorylation de la CREB induite par le PACAP. Cette inhibition empêche les voies de signalisation en aval qui conduisent à diverses réponses physiologiques. Les cibles moléculaires de PA 8 comprennent les récepteurs PAC1 et affectent les voies impliquant l'AMP cyclique (AMPc) et la phosphorylation de la CREB.

Applications De Recherche Scientifique

PA 8 has a wide range of scientific research applications:

Chemistry: PA 8 is used as a tool compound to study PAC1 receptor signaling pathways.

Biology: It helps in understanding the role of PAC1 receptors in various biological processes.

Medicine: PA 8 is investigated for its potential therapeutic applications in treating pain and inflammatory conditions.

Industry: PA 8 is used in the development of new drugs and therapeutic agents .

Mécanisme D'action

PA 8 exerts its effects by selectively binding to PAC1 receptors and inhibiting PACAP-induced CREB phosphorylation. This inhibition prevents the downstream signaling pathways that lead to various physiological responses. The molecular targets of PA 8 include PAC1 receptors, and it affects pathways involving cyclic AMP (cAMP) and CREB phosphorylation .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key differences between the target compound and related pyrido-pyrimidine derivatives from the literature:

Key Comparisons:

Structural Flexibility : The target compound’s tetrahydropyrido core allows greater conformational adaptability compared to the rigid spirocyclic systems in compounds 10a,b . This flexibility may enhance binding to dynamic biological targets like kinases or G-protein-coupled receptors.

Substituent Effects: The 3-methoxy-4-propenoxyphenyl group introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing thioxo groups in 14b and 10a,b. Such differences impact solubility and intermolecular interactions .

Synthetic Complexity : Compound 9 () employs protective groups (e.g., tert-butyldimethylsilyl) for specialized applications, whereas the target compound’s synthesis likely prioritizes simplicity and yield, as seen in the reflux-based methods for 14b .

Activité Biologique

The compound 2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione is a member of the tetrahydropyrido-pyrimidine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : 2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

- Molecular Formula : C18H20N2O4

- Molecular Weight : 336.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways. The presence of functional groups such as amino and methoxy enhances its reactivity and potential binding affinity to biological targets.

Anticancer Activity

Research indicates that compounds similar to 2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione exhibit significant anticancer properties. For example:

- Case Study : A study on related tetrahydropyrido-pyrimidines showed that they inhibited tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives with similar structures possess notable antibacterial activity against various pathogens.

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Strong |

| Salmonella typhi | Weak |

Enzyme Inhibition

Inhibition studies have demonstrated that this compound can inhibit key enzymes associated with disease processes:

- Acetylcholinesterase Inhibition : Compounds in this class have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases .

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxic effects of the compound on cancer cell lines. The results indicate:

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds ranged from 0.1 to 10 µM against several cancer cell lines .

In Vivo Studies

Further research is necessary to validate these findings in vivo. However, preliminary studies suggest that oral administration of similar compounds resulted in significant tumor suppression in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.